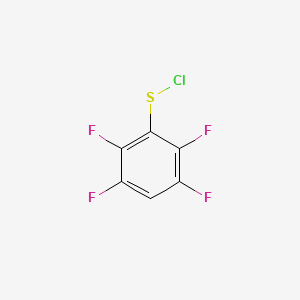
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is an organofluorine compound characterized by the presence of four fluorine atoms and a chlorosulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene typically involves the chlorosulfonation of tetrafluorobenzene. One common method includes the reaction of tetrafluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced forms of the original compound with altered functional groups.
科学的研究の応用
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand its interaction with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Chlorosulfonyl chloride: Another reactive compound used in the synthesis of sulfonyl derivatives.
Uniqueness
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is unique due to the combination of the chlorosulfanyl group and multiple fluorine atoms, which impart distinct chemical properties. This combination makes it particularly useful in applications requiring high reactivity and stability.
特性
CAS番号 |
111873-88-2 |
|---|---|
分子式 |
C6HClF4S |
分子量 |
216.58 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6HClF4S/c7-12-6-4(10)2(8)1-3(9)5(6)11/h1H |
InChIキー |
WSTSCTWXKJHYOS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)SCl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


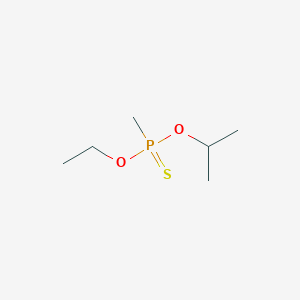

![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
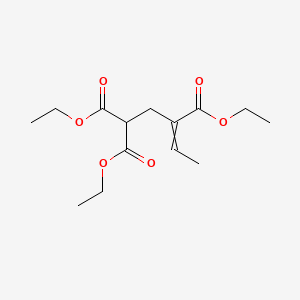
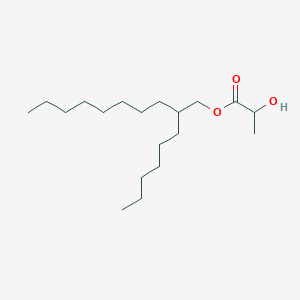
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
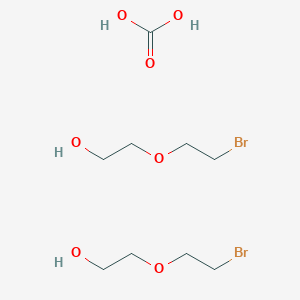
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
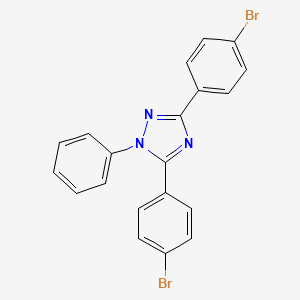
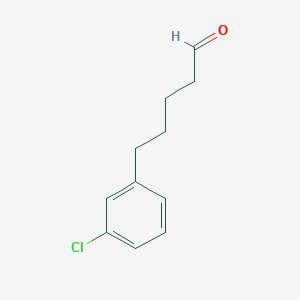
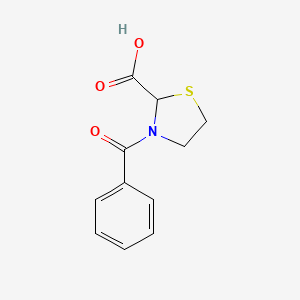
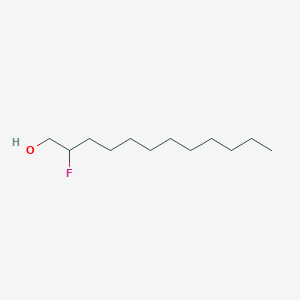
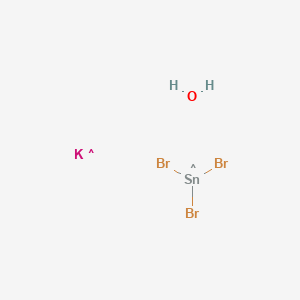
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
